molecular formula C7H14N2O2 B8277885 N,N'-diformyl-2,2-dimethylpropane-1,3-diamine

N,N'-diformyl-2,2-dimethylpropane-1,3-diamine

Cat. No. B8277885
M. Wt: 158.20 g/mol
InChI Key: FZHGXSFJUUWYKR-UHFFFAOYSA-N
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Patent
US09273343B2

Procedure details

To a mixture of 250 mL of ether and 10 g of LiAlH4 (95%) at 0° C., 9.88 g (62.5 mmol) N,N′-diformyl-2,2-dimethylpropane-1,3-diamine was added in small portions. After the addition, the reaction mixture was stirred at room temperature for 20 h. The mixture was then hydrolyzed with ether and water, the white solid removed by filtration through Celite, and the filtrate dried over anhydrous Na2SO4. After removal of the solvent, the product was obtained as a colorless oil. MS (m/e): 131 (M+).
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([NH:9][CH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][NH:13][CH:14]=O)=O>CCOCC>[CH3:7][NH:9][CH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][NH:13][CH3:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.88 g
Type
reactant
Smiles
C(=O)NCC(CNC=O)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
hydrolyzed with ether and water, the white solid removed by filtration through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product was obtained as a colorless oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CNCC(CNC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.